![molecular formula C21H18F3N3O3S B2485470 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide CAS No. 681267-54-9](/img/structure/B2485470.png)
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
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Description
Synthesis Analysis
The synthesis of related pyrazole derivatives involves multi-step chemical reactions, starting from basic chemical precursors to the final compound. For instance, synthesis methods have been elaborated for similar pyrazole compounds, which typically involve reactions like cyclization, amidation, and substitutions to introduce specific functional groups such as dimethylphenyl and trifluoromethyl benzamide into the molecular structure (Kumara et al., 2018). These processes are meticulously designed to achieve the desired structural configurations and chemical properties.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized using techniques like X-ray crystallography, which provides insights into the compound's crystal system, dihedral angles, and conformation. For related compounds, the crystal and molecular structure is often stabilized by intermolecular hydrogen bonds, and the structure exhibits a three-dimensional supramolecular self-assembly through various intermolecular interactions (Kumara et al., 2018). These structural insights are crucial for understanding the chemical reactivity and physical properties of the compound.
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by the nature of their substituents. The compounds undergo various chemical reactions, including hydrogen bonding and π-π stacking interactions, contributing to their chemical stability and reactivity. The presence of functional groups like the trifluoromethyl group affects the compound's electronic properties and reactivity towards other chemical entities (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are determined by their molecular structure and intermolecular interactions. The detailed crystal structure analysis reveals the compound's solid-state arrangement, which is essential for predicting its physical behavior under various conditions (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, are pivotal for understanding the compound's behavior in chemical reactions. The electronic structure, deduced from computational studies like DFT (Density Functional Theory), provides insights into the compound's electrophilic and nucleophilic regions, aiding in the prediction of its reactivity pattern (Karrouchi et al., 2020).
Scientific Research Applications
Molecular Design and Synthesis
Compounds with structural features similar to N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide have been synthesized and evaluated for their biological activities. For instance, synthetic approaches targeting the urokinase receptor (uPAR) involve the design of molecules with specific functionalities aimed at inhibiting processes related to cancer metastasis. These efforts highlight the importance of molecular design in developing therapeutic agents with potential applications in treating diseases like cancer (F. Wang et al., 2011).
Biological Evaluation and Potential Applications
The evaluation of similar compounds for their biological activities, such as antimicrobial and anticancer properties, is a significant area of research. For example, novel benzenesulfonamide derivatives have been synthesized and assessed for their in vitro antitumor activity, demonstrating the potential of these molecules in developing new therapeutic agents (Asmaa M. Fahim & Mona A. Shalaby, 2019). Similarly, novel analogs with antibacterial properties highlight the diversity of applications for these types of compounds in addressing various health challenges (M. Palkar et al., 2017).
properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-12-6-7-16(8-13(12)2)27-19(17-10-31(29,30)11-18(17)26-27)25-20(28)14-4-3-5-15(9-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPVXMFJXCLCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide |
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